(2-Oxopiperidin-1-yl)acetyl chloride
Overview
Description
“(2-Oxopiperidin-1-yl)acetyl chloride” is a chemical compound with the CAS Number: 1706431-22-2 . It has a molecular weight of 175.61 and its IUPAC name is 2-(2-oxopiperidin-1-yl)acetyl chloride .
Synthesis Analysis
Piperidine derivatives, such as “this compound”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “this compound” is C7H10ClNO2 . The InChI code for this compound is 1S/C7H10ClNO2/c8-6(10)5-9-4-2-1-3-7(9)11/h1-5H2 .Chemical Reactions Analysis
Piperidine derivatives are known for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 175.61 .Scientific Research Applications
Rhodium Carbenoid Induced Cycloadditions : This chemical was used in a study where diazo ketoimides, prepared from (1H-indol-3-yl)acetyl chloride and alkyl 2-diazo-3-(3-substituted-2-oxopiperidin-3-yl)-3-oxopropanoates, were treated with rhodium(II) acetate. This led to the formation of push-pull carbonyl ylide dipoles and subsequent intramolecular dipolar cycloadditions (Hong, Mejía-Oneto, & Padwa, 2007).
Synthesis of Phosphonic Acid Derivatives : Acetyl chloride, including derivatives like (2-Oxopiperidin-1-yl)acetyl chloride, is pivotal in synthesizing 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. These compounds are key intermediates in phosphonopeptide synthesis (Yuan, Chen, & Wang, 1991).
Synthesis of Cholinesterase Inhibitors : In another study, derivatives of 2,5-disubstituted 1,3,4-oxadiazoles, which are valuable in medicinal chemistry for their biological activities, were synthesized from hydrazides and isocyanates. These derivatives showed moderate inhibition of acetyl- and butyrylcholinesterase, which are important in treating conditions like dementia and myasthenia gravis (Pflégr et al., 2022).
Antibacterial Activities of Chromen-2-one Derivatives : This chemical was used in the synthesis of new derivatives from Chromen-2-one, which were tested for their antibacterial activity against various bacterial cultures, showcasing its utility in developing potential antibacterial agents (Behrami, 2018).
Solid-Phase Synthesis of 2-Oxopiperazines : In the realm of solid-phase synthesis, this compound has been used in synthesizing 1,4,5-substituted-2-oxopiperazines, which are important in drug development (Khan, Cano, & Balasubramanian, 2002).
Synthesis of 2-Pyridones : The compound has been involved in synthesizing substituted 2-pyridones through Pummerer cyclization-deprotonation-cycloaddition cascade of imidosulfoxides, which is a significant process in organic chemistry (Padwa, Heidelbaugh, & Kuethe, 1999).
Antibacterial and Antifungal Activities : It's used in synthesizing benzothiazole derivatives which were screened for their antibacterial and antifungal activities, highlighting its importance in the development of new antimicrobial agents (Patel & Agravat, 2007).
Safety and Hazards
The safety data sheet for acetyl chloride, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field of research.
Properties
IUPAC Name |
2-(2-oxopiperidin-1-yl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2/c8-6(10)5-9-4-2-1-3-7(9)11/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYWVPALKPYZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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